N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2-bromobenzamide is a compound that belongs to the class of organic molecules known as thiophenes. Thiophenes are sulfur-containing heterocycles that have garnered significant interest due to their unique electronic properties and versatility in various applications. This compound, in particular, features a bithiophene moiety linked to a bromobenzamide group, making it a valuable candidate for research in organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-bromobenzamide typically involves the following steps:
Formation of 3,3’-bithiophene: This can be achieved through the coupling of 3-bromothiophene using a palladium-catalyzed Suzuki coupling reaction.
Bromination: The bithiophene is then brominated to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced to form different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger conjugated systems, which are useful in materials science.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Bases: Such as triethylamine for amidation reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Oxidized or Reduced Thiophenes: Formed through oxidation or reduction reactions.
Conjugated Polymers: Formed through coupling reactions.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-bromobenzamide has a wide range of applications in scientific research:
Organic Electronics: The compound’s conjugated structure makes it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Pharmaceuticals: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Materials Science: The compound can be used to create novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-bromobenzamide depends on its application:
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler thiophene derivative used in similar applications.
2,2’-Bithiophene: Another bithiophene derivative with different substitution patterns.
Phthalimide Derivatives: Compounds with similar electronic properties used in organic electronics.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-2-bromobenzamide stands out due to its specific combination of a bithiophene moiety and a bromobenzamide group, which imparts unique electronic and structural properties. This makes it particularly valuable for applications requiring precise control over electronic characteristics.
Properties
IUPAC Name |
2-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS2/c17-15-4-2-1-3-14(15)16(19)18-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAXJFVAUPEXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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